molecular formula C9H7BrClNO B2709956 5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1469749-00-5

5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2709956
CAS RN: 1469749-00-5
M. Wt: 260.52
InChI Key: RXDPHNQHIIYKBV-UHFFFAOYSA-N
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Description

5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a quinoline ring system. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.

Scientific Research Applications

Prodrug System for Drug Delivery to Hypoxic Tissues

5-Chloromethyl-1-methyl-2-nitroimidazole reacted with the anion derived from 5-bromoisoquinolin-1-one to give 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one. This biomimetic reduction released the 5-bromoisoquinolin-1-one, demonstrating the potential of the 2-nitroimidazol-5-ylmethyl unit as a prodrug system for selective drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).

Photochromic Spiroindoline Derivatives

The Duff formylation of 5-bromo-8-hydroxyquinoline leads to the formation of photochromic 6'-halo-substituted spiro[indoline-2,2'-2H-pyrano[3,2-h]quinolines], demonstrating the potential application of 5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one in photochromic materials (Voloshin et al., 2008).

Synthesis of 8-Aryl-3,4-Dihydroisoquinolines

8-Chloro-3,4-dihydroisoquinoline was synthesized using directed ortho-lithiation and formylation, leading to the synthesis of various 8-aryl-3,4-dihydroisoquinolines. These derivatives can serve as building blocks in drug candidate synthesis (Hargitai et al., 2018).

Antifungal Agents for Plant Protection

A new class of 2-aryl-6-chloro-3,4-dihydroisoquinolinium salts showed significant antifungal activity against several fungi. This suggests that 5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one derivatives could be developed as potent antifungal agents for plant protection (Yang et al., 2015).

Synthesis of Antimicrobial Agents

Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives were prepared, demonstrating the potential of 5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one in the development of antimicrobial agents (Ansari & Khan, 2017).

properties

IUPAC Name

5-bromo-8-chloro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-2H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDPHNQHIIYKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C=CC(=C21)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

1469749-00-5
Record name 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinolin-1-one
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